{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE
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Overview
Description
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties. The compound’s structure includes a benzylamine moiety, a ketone group, and a benzoate ester, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE typically involves multiple steps:
Formation of 2,4-Difluorobenzylamine: This can be achieved by the reduction of 2,4-difluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Synthesis of 2-oxoethyl 3-fluoro-4-methoxybenzoate: This intermediate can be prepared by esterification of 3-fluoro-4-methoxybenzoic acid with ethyl oxalyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final step involves the coupling of 2,4-difluorobenzylamine with 2-oxoethyl 3-fluoro-4-methoxybenzoate under mild heating conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content, which can be detected using ^19F NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors that are sensitive to fluorinated compounds.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl benzoate
- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate
- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate
Uniqueness
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-fluoro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-24-15-5-3-10(6-14(15)20)17(23)25-9-16(22)21-8-11-2-4-12(18)7-13(11)19/h2-7H,8-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCSMXCZWRUVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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